![molecular formula C8H15NO3 B116119 2-[(2R,6S)-2,6-二甲基吗啉-4-基]乙酸 CAS No. 142893-66-1](/img/structure/B116119.png)

2-[(2R,6S)-2,6-二甲基吗啉-4-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

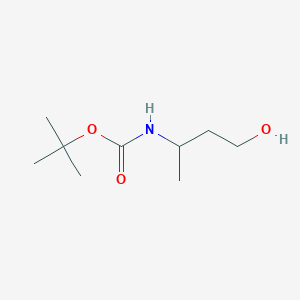

“2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known by several synonyms .

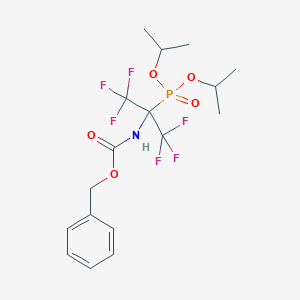

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a total synthesis of a glandular secretion of the Civet Cat was achieved using tri-O-acetyl-D-glucal, a cheap and commercially available chiral building block . Another study reported a route to produce acetic acid from CO2, methanol, and H2, efficiently promoted by a Ru–Rh bimetallic catalyst .

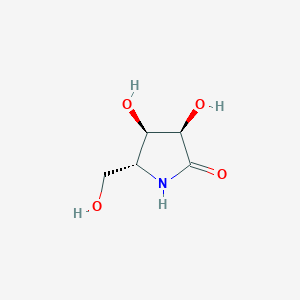

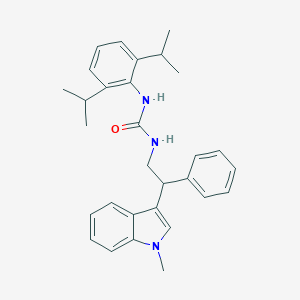

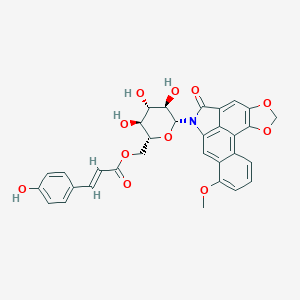

Molecular Structure Analysis

The molecular structure of “2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid” is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .

科学研究应用

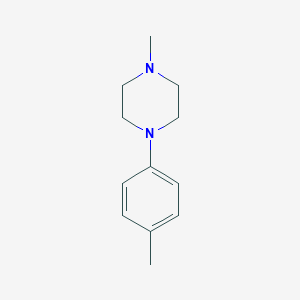

在催化不对称反应中的作用

手性C2对称的具有吗啉衍生物的NCN配体已合成,导致形成了Pt(II)/Pd(II)钳形配合物。这些配合物,特别是Pt(II)配合物,在醛醇和甲硅烷基化反应中显示出作为不对称催化剂的有希望的结果,表明吗啉衍生物在增强不对称催化中的潜力 (Yoon et al., 2006).

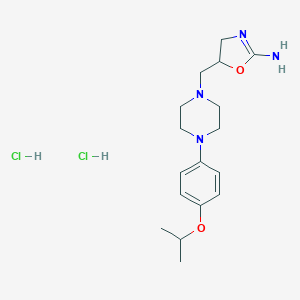

在抗结核和抗真菌活性方面的贡献

涉及吗啉部分的新型化合物表现出显着的抗结核和抗真菌活性,表明这些衍生物在开发新的药理学治疗中的重要性 (Syed, Ramappa, & Alegaon, 2013).

六氢吲哚和异喹啉酮的合成

当缩醛保护的(2,4-二氧代环己-1-基)-乙酸与胺反应并进一步处理时,导致合成2,6-二氧代-1,2,3,4,5,6-六氢吲哚和新型5,8,9,10-四氢-6H-吲哚并[2,1-a]异喹啉-9-酮。本研究展示了吗啉衍生物在创建复杂且药理学上重要的结构中的作用 (Juma et al., 2009).

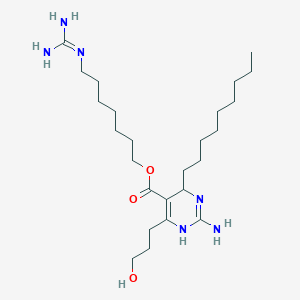

对酶的抑制特性

吗啉衍生的曼尼希碱基对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽S-转移酶等酶表现出抑制活性,表明这些化合物在治疗与酶功能障碍相关的疾病中的潜力 (Boy et al., 2020).

生物医学分析的荧光团开发

6-甲氧基-4-喹啉酮,一种吗啉结构化化合物的衍生物,已被发现为一种新型荧光团,在宽pH范围的水性介质中具有强荧光,显示出在生物医学分析中应用的巨大前景 (Hirano et al., 2004).

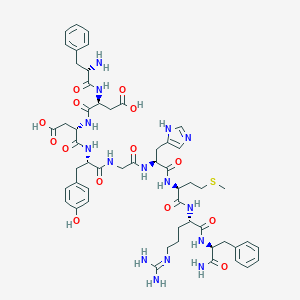

作用机制

Mode of Action

It’s plausible that the compound interacts with its targets through its morpholinyl and acetic acid moieties .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of [cis-2,6-dimethylmorpholin-4-yl]acetic acid. Given its structural similarity to acetic acid, it might be involved in similar metabolic processes . Acetic acid is a key intermediate in several metabolic pathways, including the tricarboxylic acid cycle and ethanol oxidation .

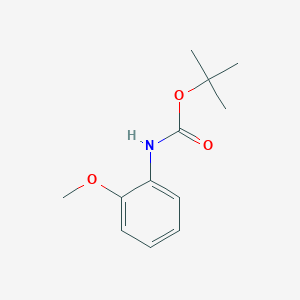

Pharmacokinetics

Based on its chemical structure, it’s reasonable to hypothesize that it could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Acetic acid, a structurally similar compound, has been shown to induce stress responses in yeast, leading to changes in cell wall structure and increased cell stiffness

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [cis-2,6-dimethylmorpholin-4-yl]acetic acid. For instance, pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, temperature and humidity could impact the compound’s stability .

属性

IUPAC Name |

2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYTGRCKMDKDV-KNVOCYPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)